

ATTO 590 Fluorescent Dye: A Technical Guide

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a high-performance fluorescent dye belonging to the rhodamine class of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] These properties make it a versatile and reliable tool for a wide range of applications in the life sciences, particularly in high-sensitivity and high-resolution imaging techniques.[1][2][3][4] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of **ATTO 590**. The dye is moderately hydrophilic and is supplied as a mixture of two isomers with virtually identical spectroscopic properties.[1][3][5]

Core Spectroscopic and Physical Properties

The performance of a fluorescent dye is defined by its key photophysical parameters. **ATTO 590** exhibits favorable characteristics for various fluorescence-based assays. The quantitative data for **ATTO 590** are summarized in the table below.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{abs})	593 nm	[2][3][5][6]
Maximum Emission Wavelength (λ_{fl})	622 nm	[2][3][5][6]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[2][3][6][7]
Fluorescence Quantum Yield (η_{fl})	80%	[2][3][6][8]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[2][3][6]
Molecular Weight (Carboxy Derivative)	691.17 g/mol	[2][9]
Molecular Weight (NHS-Ester Derivative)	788 g/mol	[2][6]
Correction Factor (CF ₂₆₀)	0.39	[2][6]
Correction Factor (CF ₂₈₀)	0.43	[2][6]

Experimental Protocols: Labeling with ATTO 590 NHS-Ester

ATTO 590 is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester for the covalent labeling of primary amines in biomolecules such as proteins and antibodies.[2][6][10] The following protocol provides a general guideline for protein labeling.

Materials

- Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS, MES, or HEPES)
- ATTO 590** NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- 1 M Sodium bicarbonate buffer (pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)

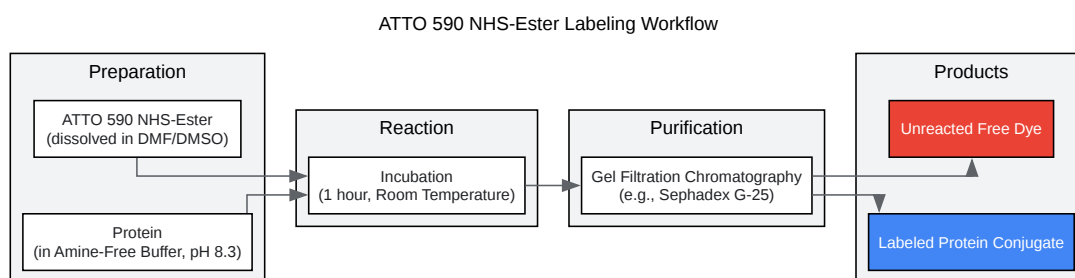
Procedure

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer such as PBS.[\[6\]](#)[\[11\]](#) If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer.[\[6\]](#)[\[11\]](#)
 - Adjust the protein concentration to at least 2 mg/mL.[\[6\]](#)[\[11\]](#) For optimal labeling, a concentration of 10 mg/mL is recommended.[\[11\]](#)
 - Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM, ensuring the final pH is between 8.2 and 8.5 for optimal reaction with the primary amino groups.[\[11\]](#)
- Dye Preparation:
 - Immediately before use, prepare a 10 mg/mL solution of **ATTO 590** NHS-ester in anhydrous DMF or DMSO.[\[11\]](#) Vortex until the dye is completely dissolved.[\[11\]](#)
- Labeling Reaction:
 - Add the dissolved **ATTO 590** NHS-ester to the protein solution. A common starting point is a 2-fold molar excess of the dye to the protein.[\[6\]](#)
 - Incubate the reaction for 1 hour at room temperature with gentle shaking.[\[11\]](#)
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[\[6\]](#)[\[11\]](#)
 - Equilibrate the column with an appropriate buffer (e.g., PBS).

- Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will typically elute first.
- Storage:
 - Store the purified conjugate under the same conditions as the unlabeled protein, protected from light.[11] It is advisable to store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

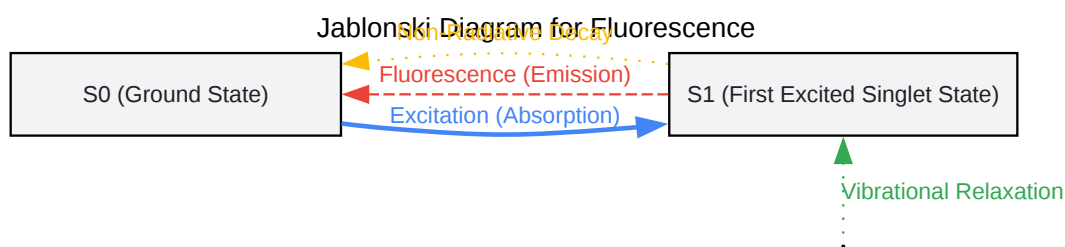
Visualizing Key Processes

To further aid in the understanding of the principles and workflows involving **ATTO 590**, the following diagrams illustrate the labeling process and the fundamental mechanism of fluorescence.



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Caption: Workflow for labeling proteins with **ATTO 590** NHS-ester.



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Caption: Simplified Jablonski diagram illustrating fluorescence.

Applications in Research and Development

The robust characteristics of **ATTO 590** make it suitable for a multitude of advanced applications, including:

- High-Resolution Microscopy: Its high photostability and quantum yield are advantageous for super-resolution techniques such as STED, PALM, and dSTORM.^{[1][3][4]}
- Single-Molecule Detection (SMD): The strong absorption and high fluorescence yield of **ATTO 590** are crucial for the detection of individual molecules.^{[1][2]}
- Flow Cytometry (FACS): The dye's brightness makes it an excellent choice for labeling cells and biomolecules for analysis by flow cytometry.^{[1][3][7]}
- Fluorescence In-Situ Hybridization (FISH): **ATTO 590** can be used to label nucleic acid probes for the visualization of specific DNA or RNA sequences within cells.^{[1][3][7]}

In conclusion, **ATTO 590** is a powerful and versatile fluorescent dye that offers researchers and scientists a reliable tool for a wide array of fluorescence-based applications. Its excellent photophysical properties and straightforward conjugation chemistry make it a valuable component in the development of sensitive and robust assays.

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